Imidazo[2,1-b]thiazole-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b]thiazole-5,6-diamine is a heterocyclic compound that features a fused ring system containing both nitrogen and sulfur atoms. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The imidazo[2,1-b]thiazole scaffold is known for its presence in various bioactive molecules, making it a valuable target for synthetic and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[2,1-b]thiazole-5,6-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with suitable aldehydes or ketones, followed by cyclization to form the imidazo[2,1-b]thiazole core. For instance, the reaction of 2-aminothiazole with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. A modern industrial method includes the use of a three-reactor multistage system, where intermediate compounds are not isolated, thus streamlining the synthesis .
Chemical Reactions Analysis
Types of Reactions: Imidazo[2,1-b]thiazole-5,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[2,1-b]thiazole-5,6-dione, while reduction can produce this compound derivatives with various substituents .
Scientific Research Applications
Imidazo[2,1-b]thiazole-5,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antimalarial, and antitubercular activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole-5,6-diamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole-5,6-diamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its dual nitrogen and sulfur-containing fused ring system, which imparts unique chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
863203-49-0 |
---|---|
Molecular Formula |
C5H6N4S |
Molecular Weight |
154.20 g/mol |
IUPAC Name |
imidazo[2,1-b][1,3]thiazole-5,6-diamine |
InChI |
InChI=1S/C5H6N4S/c6-3-4(7)9-1-2-10-5(9)8-3/h1-2H,6-7H2 |
InChI Key |
WBESVFNRHDMHBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.